molecular formula C18H25N5O4 B1683524 2-Octynyladenosine CAS No. 90596-75-1

2-Octynyladenosine

Cat. No.: B1683524
CAS No.: 90596-75-1
M. Wt: 375.4 g/mol
InChI Key: NVGGIHKSKVAPEY-XKLVTHTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Octynyladenosine is a synthetic adenosine receptor agonist known for its potential therapeutic effects, particularly in cardiovascular and mitochondrial functions. It is a derivative of adenosine, modified to enhance its stability and efficacy in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Octynyladenosine involves the alkylation of adenosine with an octynyl group. This process typically requires the use of a strong base, such as sodium hydride, to deprotonate the adenosine, followed by the addition of an octynyl halide. The reaction is carried out in an aprotic solvent like dimethylformamide under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product. The reaction conditions are optimized for scalability, often involving continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Octynyladenosine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond in the octynyl group to a double or single bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the adenosine moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of octynyl ketones or carboxylic acids.

    Reduction: Formation of octenyl or octyl adenosine derivatives.

    Substitution: Various substituted adenosine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

2-Octynyladenosine exerts its effects primarily through the activation of adenosine receptors. It binds to these receptors, mimicking the action of endogenous adenosine. This binding leads to various downstream effects, including vasodilation, anti-inflammatory responses, and cardioprotection. The compound has been shown to preserve mitochondrial function during ischemic conditions, enhancing energy production and reducing cellular damage .

Comparison with Similar Compounds

    Adenosine: The parent compound, naturally occurring in the body, with a broader range of biological effects.

    2-Chloroadenosine: Another synthetic derivative with similar receptor agonist properties but different pharmacokinetic profiles.

    N6-Cyclopentyladenosine: A selective adenosine receptor agonist with distinct receptor subtype selectivity.

Uniqueness: 2-Octynyladenosine is unique due to its enhanced stability and resistance to enzymatic degradation compared to adenosine. This makes it a more potent and longer-lasting agonist, particularly useful in therapeutic applications targeting cardiovascular and mitochondrial functions .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-oct-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4/c1-2-3-4-5-6-7-8-12-21-16(19)13-17(22-12)23(10-20-13)18-15(26)14(25)11(9-24)27-18/h10-11,14-15,18,24-26H,2-6,9H2,1H3,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGGIHKSKVAPEY-XKLVTHTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238211
Record name YT 146
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90596-75-1
Record name YT 146
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90596-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name YT 146
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090596751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name YT 146
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Octynyladenosine
Reactant of Route 2
Reactant of Route 2
2-Octynyladenosine
Reactant of Route 3
Reactant of Route 3
2-Octynyladenosine
Reactant of Route 4
Reactant of Route 4
2-Octynyladenosine
Reactant of Route 5
Reactant of Route 5
2-Octynyladenosine
Reactant of Route 6
2-Octynyladenosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.